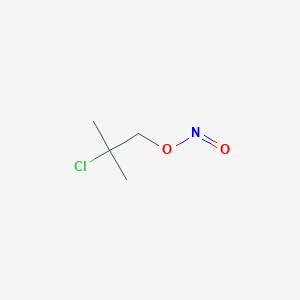
2-Chloro-2-methylpropyl nitrite
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-methylpropyl nitrite is an organic compound with the molecular formula C4H8ClNO2 It is a nitrite ester derived from 2-chloro-2-methylpropanol
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-2-methylpropyl nitrite typically involves the reaction of 2-chloro-2-methylpropanol with nitrous acid. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrite ester. The general reaction can be represented as follows:
[ \text{2-Chloro-2-methylpropanol} + \text{Nitrous Acid} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain precise control over reaction conditions such as temperature, pressure, and reactant concentrations. This ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-2-methylpropyl nitrite undergoes various chemical reactions, including:
Nucleophilic Substitution: The nitrite group can be replaced by other nucleophiles, leading to the formation of different organic compounds.
Oxidation: The compound can be oxidized to form corresponding nitro compounds.
Reduction: Reduction reactions can convert the nitrite group to an amine group.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under basic conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Major Products Formed
Nucleophilic Substitution: Formation of various substituted organic compounds.
Oxidation: Formation of nitro compounds.
Reduction: Formation of amines.
Scientific Research Applications
2-Chloro-2-methylpropyl nitrite has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of various organic compounds.
Biological Studies: The compound is studied for its potential effects on biological systems, including its role as a vasodilator.
Medicinal Chemistry: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.
Industrial Applications: It is used in the production of certain polymers and as a reagent in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 2-chloro-2-methylpropyl nitrite involves its ability to release nitric oxide (NO) upon decomposition. Nitric oxide is a potent vasodilator that relaxes smooth muscles in blood vessels, leading to increased blood flow. The molecular targets include guanylate cyclase, which is activated by nitric oxide, resulting in the production of cyclic guanosine monophosphate (cGMP). This pathway is crucial for the vasodilatory effects observed with nitrite esters.
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2-methylpropane: A related compound used in organic synthesis.
2-Methylpropyl nitrite: Another nitrite ester with similar properties.
tert-Butyl nitrite: A structurally similar compound with comparable reactivity.
Uniqueness
2-Chloro-2-methylpropyl nitrite is unique due to the presence of both a chloro and a nitrite group, which imparts distinct reactivity and potential applications. Its ability to release nitric oxide makes it particularly valuable in medicinal chemistry and biological studies.
Properties
CAS No. |
144005-36-7 |
|---|---|
Molecular Formula |
C4H8ClNO2 |
Molecular Weight |
137.56 g/mol |
IUPAC Name |
(2-chloro-2-methylpropyl) nitrite |
InChI |
InChI=1S/C4H8ClNO2/c1-4(2,5)3-8-6-7/h3H2,1-2H3 |
InChI Key |
GLOBFMOBGVAHPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CON=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















